molecular formula C9H4BrCl2N B1524661 8-Bromo-2,4-dichloroquinoline CAS No. 406204-86-2

8-Bromo-2,4-dichloroquinoline

Cat. No. B1524661
CAS RN: 406204-86-2
M. Wt: 276.94 g/mol
InChI Key: RRMPRAHNBHWFCZ-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.95 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2,4-dichloroquinoline is represented by the InChI code: 1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H . The SMILES string representation is: C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl .


Physical And Chemical Properties Analysis

8-Bromo-2,4-dichloroquinoline is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Anticancer Agents

8-Bromo-2,4-dichloroquinoline: is utilized in medicinal chemistry for the synthesis of novel anticancer agents. Its bromine and chlorine substituents make it a valuable intermediate for constructing complex molecules with potential therapeutic effects against cancer cells .

Material Science: Development of Organic Electronics

In material science, this compound serves as a precursor for the development of organic electronic materials. The halogen atoms present in 8-Bromo-2,4-dichloroquinoline can facilitate the formation of carbon-carbon bonds, leading to new materials with desirable electronic properties .

Chemical Synthesis: Bromination Reactions

The compound is also significant in chemical synthesis, particularly in selective bromination reactions. It acts as a substrate for introducing bromine atoms into other organic molecules, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 8-Bromo-2,4-dichloroquinoline can be used as a standard or reference compound in chromatographic studies to help identify and quantify similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This quinoline derivative is explored in biochemistry for enzyme inhibition studies. The presence of bromine and chlorine atoms might interact with active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Pharmacology: Drug Design and Discovery

The structural features of 8-Bromo-2,4-dichloroquinoline make it a candidate for drug design and discovery efforts. Its core structure is common in drugs with antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Environmental Science: Photodegradation Studies

Environmental scientists are interested in the photodegradation behavior of halogenated quinolines8-Bromo-2,4-dichloroquinoline could serve as a model compound to study the environmental fate of similar organic pollutants .

Nanotechnology: Quantum Dot Fabrication

Lastly, in the field of nanotechnology, 8-Bromo-2,4-dichloroquinoline may be used in the fabrication of quantum dots. The halogens could potentially influence the optical properties of quantum dots, which are used in imaging and electronics .

Safety and Hazards

The safety information for 8-Bromo-2,4-dichloroquinoline includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, which includes 8-Bromo-2,4-dichloroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-bromo-2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMPRAHNBHWFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697474
Record name 8-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406204-86-2
Record name 8-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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